D-[2-13C]talose
Description
Historical and Current Role of Isotopically Labeled Monosaccharides in Scientific Inquiry
The use of isotopically labeled monosaccharides has a rich history in scientific research, evolving from early studies using radioactive isotopes to the current preference for stable isotopes. Initially, radioactive isotopes like carbon-14 (B1195169) were instrumental in elucidating fundamental metabolic pathways such as glycolysis. rsc.org However, the safety concerns associated with radioactivity limited their application, especially in human studies.
The advent of sophisticated analytical techniques like MS and NMR has propelled the use of stable isotopically labeled monosaccharides to the forefront of metabolic research. alfa-chemistry.com Today, these labeled compounds are crucial for a wide range of applications. For instance, ¹³C-labeled glucose is widely used to study glucose metabolism and energy production in various physiological and pathological states, including diabetes and cancer. isotope.comnih.gov Similarly, labeled versions of other monosaccharides like fructose, galactose, and mannose are employed to investigate their specific metabolic roles, from liver processing to glycoprotein (B1211001) synthesis. oup.comnih.gov
The applications extend beyond basic metabolism. Isotopically labeled monosaccharides are used to:
Probe the molecular details of cell-cell recognition, which is often mediated by glycoproteins and glycolipids on the cell surface. alfa-chemistry.com
Study the interactions between carbohydrates and proteins, offering insights into biological processes and potential therapeutic targets. alfa-chemistry.com
Analyze the composition of complex carbohydrates in various biological samples. alfa-chemistry.com
Serve as internal standards in analytical methods to ensure accuracy and reliability. alfa-chemistry.com
Conceptual Framework of Carbon Isotope Tracing in Biological Systems
Carbon isotope tracing is a powerful methodology that leverages the ability to distinguish between the naturally occurring carbon-12 (¹²C) isotope and the heavier, stable carbon-13 (¹³C) isotope. researchgate.net The fundamental principle is to introduce a substrate, such as D-[2-¹³C]talose, that is enriched with ¹³C into a biological system. frontiersin.org As this labeled substrate is metabolized, the ¹³C atom is incorporated into various downstream metabolites.
By tracking the appearance and distribution of the ¹³C label in different molecules over time, researchers can map out metabolic pathways and quantify the rate of metabolic reactions, a field known as metabolic flux analysis. oup.comresearchgate.net This is typically achieved using analytical techniques that can differentiate between molecules based on their mass-to-charge ratio (mass spectrometry) or the magnetic properties of their atomic nuclei (NMR spectroscopy). frontiersin.org
For example, a cell culture can be supplied with ¹³C-labeled glucose, and by analyzing the cellular metabolites, scientists can determine the extent to which glucose carbons are used to build other molecules like amino acids or lipids. nih.gov This provides a dynamic picture of cellular metabolism, revealing how cells adapt to different conditions and how metabolic pathways are dysregulated in disease. frontiersin.org The data obtained from these tracing experiments are often complex, requiring mathematical modeling to interpret the flux of carbon through the metabolic network. frontiersin.org
The following table provides a simplified overview of the key analytical techniques used in carbon isotope tracing:
| Analytical Technique | Principle | Information Obtained |
| Mass Spectrometry (MS) | Separates ions based on their mass-to-charge ratio. | Can identify and quantify metabolites containing the ¹³C label, revealing the extent of label incorporation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Can determine the specific position of the ¹³C label within a molecule, providing detailed structural information about metabolic products. |
This conceptual framework underpins a vast array of studies that have significantly advanced our understanding of biochemistry and physiology.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,4S,5R,6R)-6-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5+,6?/m1/s1/i5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-IWCPBKJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([13C@@H](C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for D 2 13c Talose
De Novo Asymmetric Synthesis of D-Talose and its Derivatives
De novo synthesis, the creation of complex molecules from simple, achiral precursors, represents a powerful strategy in carbohydrate chemistry. This approach circumvents the reliance on naturally occurring sugars as starting materials, offering flexibility and access to unnatural analogues. The synthesis of a specific hexose (B10828440) like D-talose requires rigorous control over the four stereocenters of the pyranose ring.
Diastereoselective and Enantioselective Approaches in Hexose Synthesis
The asymmetric synthesis of hexoses has been a long-standing goal for organic chemists. A landmark achievement in this area is the iterative dihydroxylation strategy. One highly effective method provides a short and efficient route to both D- and L-talo-γ-lactones, which are direct precursors to the corresponding talose sugars. nih.govgoogle.com
This strategy employs a sequential osmium-catalyzed bis-dihydroxylation of substituted 2,4-dienoates. The key steps are:
Regio- and Enantioselective Dihydroxylation: The first dihydroxylation is performed on a (2Z,4E)-dienoate using the Sharpless asymmetric dihydroxylation (AD-mix) procedure. This reaction proceeds with high enantioselectivity and results in an in situ lactonization. nih.govgoogle.com
Diastereoselective Dihydroxylation: A subsequent dihydroxylation, using osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO), leads to the highly diastereoselective and enantioselective synthesis of the desired talo-γ-lactone. nih.govgoogle.com
This iterative dihydroxylation approach is a notable example of how modern catalytic asymmetric reactions can be harnessed to construct complex stereochemical arrays from simple achiral starting points. google.com While other powerful de novo strategies exist for hexose synthesis, such as the iterative epoxidation developed by Masamune and Sharpless and approaches based on the Achmatowicz reaction, the iterative dihydroxylation method has proven particularly effective for accessing the talo-configuration. acs.orgnd.edu
Chemoenzymatic Pathways for D-Talose Production
Chemoenzymatic synthesis combines the strengths of chemical and enzymatic catalysis to create efficient and selective reaction pathways. In the context of D-talose, this often involves using enzymes to generate chiral building blocks from achiral substrates, which are then elaborated through chemical transformations. For instance, differentially protected D-talose derivatives have been synthesized starting from cis-1,2-dihydrocatechol, an enantiomerically pure chiron produced by the enzymatic dihydroxylation of benzene. nih.govnih.govchemicalbook.comnih.gov
A highly promising route for D-talose production is the direct biocatalytic epimerization of a readily available precursor sugar. Research has identified that cellobiose (B7769950) 2-epimerase (CE) can catalyze the conversion of D-galactose to D-talose. harvard.eduoup.com The enzyme from the thermophilic bacterium Rhodothermus marinus (RmCE) has been shown to perform this transformation in a single step. harvard.educhemicalbook.comnih.gov
The reaction involves the inversion of the stereochemistry at the C-2 position of D-galactose. However, the process is not without its challenges. RmCE also catalyzes a minor side reaction, the keto-aldo isomerization of galactose to D-tagatose, which can reduce the purity of the final D-talose product over time. oup.comresearchgate.net Despite this, process optimization has enabled significant production of D-talose.
| Parameter | Value/Observation | Reference |
|---|---|---|
| Enzyme | Cellobiose 2-epimerase from Rhodothermus marinus (RmCE) | oup.com |
| Substrate | D-Galactose | oup.com |
| Primary Product | D-Talose | oup.com |
| Side Product | D-Tagatose | researchgate.net |
| Optimized Yield | 23 g/L of talose | oup.comresearchgate.net |
| Product Purity | 86% | oup.comresearchgate.net |
| Equilibrium Ratio (Gal:Tag:Tal) | 53:28:19 | researchgate.net |
While the wild-type RmCE is capable of producing D-talose, its specific activity on monosaccharide substrates like galactose is only about 1% of its activity on its natural substrate, cellobiose. oup.com This limitation has prompted efforts in enzyme engineering to improve its catalytic efficiency and specificity.
Researchers have pursued two main strategies:
Mutagenesis of RmCE: A mutant library of RmCE was created to screen for variants with increased activity on monosaccharide substrates. oup.comchemicalbook.com
Homology-Based Engineering: Key residues from RmCE were introduced into the cellobiose 2-epimerase from Caldicellulosiruptor saccharolyticus (CsCE). Specifically, the double mutant S99M/Q371F showed a twofold increase in its catalytic rate (kcat), demonstrating the potential of this approach to enhance D-talose production. oup.comchemicalbook.com
These engineering efforts are crucial for developing a more economically viable and efficient biocatalytic process for this rare sugar. harvard.edu
Specific Isotopic Enrichment Methods for D-[2-¹³C]talose Production
The synthesis of isotopically labeled carbohydrates is essential for their use as tracers in metabolic studies and as probes in NMR spectroscopy. The commercial availability of D-[2-¹³C]talose confirms that synthetic routes have been successfully developed. nih.gov
While specific published syntheses for D-[2-¹³C]talose are not abundant in the literature, established methods in carbohydrate chemistry can be applied. The synthesis of other labeled hexoses provides a blueprint. For example, D-[1-¹³C]talose has been prepared via the cyanohydrin reduction method, starting from D-lyxose and potassium cyanide labeled with carbon-13 (K¹³CN). nd.edu This method is a classic chain-extension reaction that specifically introduces the label at the C-1 position.
For labeling at the C-2 position, alternative strategies are required. Plausible synthetic routes could involve:
Starting with a C2-labeled precursor: A shorter sugar already containing the ¹³C label at the desired position could be chemically or enzymatically elaborated into D-talose.
Epimerization of a C2-labeled precursor: One could synthesize D-[2-¹³C]galactose and then use cellobiose 2-epimerase to convert it to D-[2-¹³C]talose.
Chemical reactions at C-2: A key chemical transformation could be performed on a galactose derivative to invert the stereocenter at C-2. For instance, the synthesis of 2-[¹⁸F]fluoro-2-deoxy-D-galactose proceeds via nucleophilic substitution on a D-talose triflate precursor at the C-2 position, demonstrating that this position is accessible for chemical modification. A similar reaction with a ¹³C-containing nucleophile could potentially be envisioned, although this would be synthetically complex. Another approach involves the formation of 1,2-O-stannylene acetals from D-galactose, which can undergo epimerization at C-2 upon prolonged treatment to yield D-talose.
The use of ¹³C-labeled talose has been instrumental in NMR studies to quantify the percentages of its different forms (pyranoses, furanoses, and acyclic aldehyde and hydrate (B1144303) forms) in aqueous solution. nd.edu
Preparation of Research-Relevant D-Talose Analogues and Derivatives
The synthesis of D-talose analogues and derivatives is crucial for exploring structure-activity relationships and developing new chemical probes and potential therapeutics.
| Analogue/Derivative Type | Specific Example | Synthetic Precursor/Method | Application/Significance | Reference |
|---|---|---|---|---|
| Protected Derivatives | Differentially protected D-talose derivatives | Synthesized from enantiopure cis-1,2-dihydrocatechol | Versatile building blocks for oligosaccharide synthesis | nih.govchemicalbook.com |
| Halogenated Analogues | 2-[¹⁸F]fluoro-2-deoxy-D-galactose | Nucleophilic fluorination of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-talopyranose (Talose triflate) | PET tracer for imaging liver metabolic function | |
| Halogenated Analogues | Halogenated talopyranoses (F, Cl, Br, I at C4) | Synthesized from 1,6-anhydro-2,3-dideoxy-2,3-difluoro-β-ᴅ-mannopyranose | Studying conformational effects of halogens | |
| Amino Derivatives | 2-amino-2-deoxy-D-talose (D-talosamine) | Addition of nitrosyl chloride to tri-O-acetyl-D-galactal followed by reduction | Component of bacterial polysaccharides and potential biological probe | |
| Acetal Derivatives | 1,2:5,6-di-O-isopropylidene-D-talose | Stereospecific borohydride (B1222165) reduction of the corresponding 3-keto intermediate | Protected intermediate for further chemical modification |
These examples highlight the versatility of D-talose as a scaffold for creating a diverse range of carbohydrate derivatives for various scientific applications.
Synthesis of Acetylated Talose Intermediates
The acetylation of D-talose is a fundamental step in many synthetic pathways, serving to protect the hydroxyl groups and facilitate further chemical modifications. While direct acetylation of D-[2-13C]talose can be achieved, the synthesis of specific acetylated intermediates often follows more complex routes, particularly for amino sugar derivatives.
One common strategy involves the use of a more readily available starting material, such as D-lyxose. evitachem.com This approach typically involves a series of reactions to introduce the desired functionalities before or after the acetylation steps. For instance, the synthesis of 2-acetamido-2-deoxy-D-talose derivatives can be initiated from D-lyxose through a nitromethane (B149229) addition, followed by acetylation and subsequent chemical transformations. evitachem.com
A key intermediate in the synthesis of N-acetyl-D-talosamine is 2-acetamido-1,2-dideoxy-1-nitro-D-galactitol, which is also prepared from D-lyxose. evitachem.com The conversion of this intermediate to the target talose derivative involves a modified Nef reaction and acetylation. evitachem.com
The direct preparation of acetylated glycosyl halides, such as 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride, from the corresponding N-acetylated sugar can be accomplished in a single step with acetyl chloride. orgsyn.org This method offers a more efficient alternative to multi-step procedures that involve the isolation of acetylated intermediates. orgsyn.org
Table 1: Key Intermediates and Reactions in the Synthesis of Acetylated Talose Derivatives
| Starting Material | Key Intermediate | Key Reactions | Target Derivative |
| D-lyxose | 1-deoxy-1-nitro-D-galactitol | Nitromethane addition, Acetylation, Modified Nef Reaction | 2-acetamido-2-deoxy-D-talose |
| 2-Acetamido-2-deoxy-D-glucose | 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride | One-step reaction with acetyl chloride | Glycoside, thioglycoside, oligosaccharide, and glycosylamine derivatives |
Preparation of Fluorinated D-Talose Analogues for Research Probes
Fluorinated carbohydrates, including derivatives of D-talose, are of significant interest as research probes, particularly for positron emission tomography (PET) imaging. researchgate.netrsc.org The introduction of fluorine can enhance metabolic stability and allow for the study of metabolic pathways. researchgate.net The synthesis of these analogues often involves nucleophilic fluorination reactions.
A prominent example is the synthesis of 2-deoxy-2-[¹⁸F]fluoro-D-talose ([¹⁸F]FDT), a radiotracer used to study liver function. nih.gov This synthesis is achieved through the nucleophilic fluorination of a protected talose precursor. One such precursor is 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-talopyranose, commercially available as Talose triflate. nih.govresearchgate.net The reaction involves the displacement of the triflate group with [¹⁸F]fluoride ion, followed by deprotection. nih.govnih.govresearchgate.net
Another synthetic route to [¹⁸F]FDT starts from benzyl (B1604629) 3,5,6-tri-O-benzyl-2-O-(trifluoromethanesulfonyl)-α-D-galactofuranoside. nih.gov This precursor is reacted with aminopolyether-supported potassium [¹⁸F]fluoride, followed by deprotection to yield the final product. nih.gov
The development of polyfluorinated carbohydrates has also gained attention. nih.gov A "Chiron approach" using inexpensive levoglucosan (B13493) as a starting material has been developed for the stereoselective synthesis of heavily fluorinated monosaccharides, including a trifluorinated talose derivative. nih.gov
Fluorinated D-talose analogues are valuable for probing enzyme mechanisms. For example, UDP-2-deoxy-2-fluoro-D-talopyranose was synthesized to study the UDP-D-galactopyranose mutase enzyme. psu.edu The synthesis of 2-deoxy-2-fluoro-D-talose itself can be achieved from 1,2-O-isopropylidene-α-D-galactofuranose in a multi-step process involving nucleophilic fluorination. psu.edu
Table 2: Synthesis of Fluorinated D-Talose Analogues
| Precursor | Fluorinating Agent | Product | Application |
| 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-talopyranose (Talose triflate) | [¹⁸F]Fluoride ion | 2-deoxy-2-[¹⁸F]fluoro-D-galactose (an epimer of FDT) | PET tracer for liver metabolic function |
| Benzyl 3,5,6-tri-O-benzyl-2-O-(trifluoromethanesulfonyl)-α-D-galactofuranoside | Potassium [¹⁸F]fluoride/Kryptofix 2.2.2 | 2-deoxy-2-[¹⁸F]fluoro-D-talose ([¹⁸F]FDT) | PET tracer for liver function studies |
| Levoglucosan | Various fluorinating agents (e.g., Deoxo-Fluor™, Et₃N·3HF) | Polyfluorinated talose derivatives | Study of physical, chemical, and biological properties |
| 1,2-O-isopropylidene-α-D-galactofuranose | K¹⁸F | 2-deoxy-2-[¹⁸F]fluoro-D-talose | Probing enzyme mechanisms |
Advanced Spectroscopic Characterization and Structural Elucidation in Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for D-[2-13C]talose
The selective incorporation of a carbon-13 (¹³C) isotope at the C2 position of D-talose, creating D-[2-¹³C]talose, provides a powerful tool for detailed structural and dynamic studies using Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹³C label at a specific site enhances the signal intensity of that carbon, facilitating the detection of minor structural forms and enabling sophisticated NMR experiments that would be challenging with natural abundance ¹³C. nd.eduunimo.it This isotopic enrichment is particularly valuable for investigating the complex behavior of carbohydrates in solution.
In aqueous solutions, reducing sugars like D-talose exist as a complex equilibrium mixture of multiple isomers, or tautomers. unimo.itcdnsciencepub.com These include the cyclic pyranose (six-membered ring) and furanose (five-membered ring) forms, each of which exists as two anomers (α and β), as well as minor populations of acyclic (open-chain) aldehyde and hydrate (B1144303) (gem-diol) forms. nd.eduacs.org The precise characterization of this equilibrium is crucial for understanding the sugar's chemical reactivity and biological function.
The use of ¹³C-labeled talose, in conjunction with high-resolution NMR spectroscopy, allows for the unambiguous detection and accurate quantitation of the various tautomers present at equilibrium, even those in very low abundance. nd.edunih.gov While studies have specifically utilized D-[1-¹³C]talose, the principles and results are directly applicable to understanding the equilibrium of D-talose itself. The enhanced sensitivity from the ¹³C label at a specific carbon, such as C1 or C2, allows its distinct chemical shifts in each isomeric form to be clearly resolved and integrated. nd.edu
High-resolution ¹³C NMR spectra of D-[1-¹³C]talose in aqueous solution at 30°C have shown that the sugar exists predominantly in its cyclic forms. nd.edunih.gov The aldehyde and hydrate forms, though present in small amounts, are detectable due to the isotopic labeling. nd.edu The talo configuration is among those that exhibit the greatest aldehyde percentages compared to other aldohexoses. nd.edunih.gov
Below is a table summarizing the tautomeric distribution of D-talose in an aqueous solution at 30°C, based on data from ¹³C NMR studies of D-[1-¹³C]talose. nd.edu
| Tautomeric Form | Percentage in Solution (%) |
|---|---|
| Pyranoses (α and β) | 70.9 (± 0.4) |
| Furanoses (α and β) | 29.0 (± 0.4) |
| Acyclics (Hydrate + Aldehyde) | 0.081 (± 0.004) |
Further insights into the tautomeric equilibrium can be gained by studying the effects of isotopic substitution of hydrogen with deuterium (B1214612) (²H). nd.edunih.gov Deuterium equilibrium isotope effects (EIEs) on the anomerization of D-talose have been measured using molecules selectively labeled with both ¹³C and ²H (e.g., D-[1-¹³C; 1-²H]talose). nd.edu
In such experiments, an equimolar mixture of the protonated (D-[1-¹³C]talose) and deuterated species is dissolved in D₂O. The ²H isotope effect on the ¹³C chemical shift allows the signals from the protonated and deuterated molecules to be resolved simultaneously in a single NMR spectrum. nd.edunih.gov This powerful technique eliminates potential experimental errors that could arise from using separate samples. nd.edu
For D-talose, small but measurable ²H EIEs were observed. nd.edunih.gov The equilibrium isotope effect for the interconversion of the talopyranose anomers (α-talopyranose ⇌ β-talopyranose) was found to be 1.086. nd.edu This suggests that the C1-H1/D1 bond has a slightly "looser" binding potential in the β-pyranose form, which may be related to the axial orientation of the C-H(D) bond in that anomer. nd.edu A smaller EIE was observed for the furanose forms. nd.edu These results indicate that the configuration at C2 influences the magnitude of the deuterium isotope effect at H1 and that these effects can provide subtle details about conformational preferences. nd.edunih.gov
The interconversion between the different anomers of D-talose is a dynamic process known as anomerization or mutarotation. acs.orgresearchgate.net NMR spectroscopy is a primary tool for studying the kinetics and thermodynamics of these reactions. acs.orgacs.org By monitoring the change in signal intensities of the different anomers over time after dissolving a pure anomer in solution, the rate constants for the interconversion can be determined. nih.govresearchgate.net
Thermodynamic parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) for the anomerization process can be derived by studying the equilibrium composition at various temperatures. nih.govresearchgate.net These studies provide a complete picture of the energy landscape of the tautomeric system. For D-talose, NMR methods have been employed to evaluate the reaction kinetics in detail, contributing to a broader understanding of how monosaccharide structure affects reactivity. acs.orgacs.org
The presence of a ¹³C label in D-[2-¹³C]talose enables the use of powerful isotope-edited NMR techniques to simplify complex spectra and extract detailed structural information. nih.gov These methods use the ¹³C nucleus as a "filter" to selectively observe only the protons or carbons coupled to the labeled site. nih.govfrontiersin.org
One-Dimensional (1D) Techniques: Isotope-edited 1D methods can selectively detect signals from atoms spin-coupled to the ¹³C-labeled carbon. For instance, a 1D INADEQUATE experiment can be used to selectively observe the natural-abundance carbons directly bonded to the labeled C2 position, helping to trace the carbon skeleton. nih.gov
Two-Dimensional (2D) Techniques: Isotope-edited 2D NMR experiments provide correlational data that is invaluable for structural assignment. nih.govnih.govyoutube.com
¹H-¹H COSY: Analysis of cross-peaks in a COSY spectrum for protons coupled to the labeled carbon allows for the measurement of geminal and vicinal ¹³C-¹H coupling constants. nih.gov
¹³C-¹H Correlation (HETCOR/HMQC/HSQC): These experiments correlate the chemical shifts of carbons with their directly attached protons. nih.govyoutube.com For D-[2-¹³C]talose, an HSQC (Heteronuclear Single Quantum Coherence) spectrum would show a single, strong correlation for the C2-H2 pair, simplifying assignment. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between carbons and protons over two or three bonds, allowing for the selective observation of protons coupled to the labeled site and aiding in the assignment of neighboring protons. nih.gov
These isotope-edited methods are instrumental in overcoming the spectral overlap often found in the ¹H NMR spectra of carbohydrates, thereby facilitating unambiguous structural elucidation. nih.govyoutube.comyoutube.com
¹³C NMR spectroscopy is a precise tool for measuring ¹³C kinetic isotope effects (KIEs) at natural abundance or with isotopically enriched substrates like D-[2-¹³C]talose. researchgate.netharvard.edu KIEs provide powerful insights into the transition state of enzyme-catalyzed reactions by revealing changes in bonding at a specific atomic position during the rate-limiting step. researchgate.netnih.govsemanticscholar.org
In a typical experiment involving an enzyme that acts on D-talose (e.g., cellobiose (B7769950) 2-epimerase, which can convert D-galactose to D-talose nih.gov), one could use D-[2-¹³C]talose as the substrate. The reaction is run to partial completion, and the isotopic ratio (¹³C/¹²C) at the C2 position is measured in both the remaining substrate and the product using high-resolution NMR. researchgate.net A KIE value different from 1.0 indicates that the bonding environment of C2 has changed in the transition state of the rate-determining step. researchgate.netwisc.edu This information is critical for distinguishing between different possible reaction mechanisms (e.g., concerted vs. stepwise) and for characterizing the structure of enzymatic transition states. researchgate.netnih.gov
Elucidation of Tautomeric Equilibria in Aqueous Solutions
Integration of NMR Spectroscopy and Mass Spectrometry for Isotopic Profiling
The comprehensive structural elucidation and isotopic profiling of selectively labeled compounds such as D-[2-¹³C]talose necessitate a synergistic approach, integrating the precise positional information from Nuclear Magnetic Resonance (NMR) spectroscopy with the sensitive mass detection of Mass Spectrometry (MS). This combination is pivotal for tracing the metabolic fate of the labeled carbon and for detailed characterization of the molecule and its derivatives in complex biological systems. While specific research focusing solely on the isotopic profiling of D-[2-¹³C]talose is limited in currently available literature, the well-established methodologies applied to other C2-labeled hexoses, such as D-[2-¹³C]glucose, provide a clear framework for the expected analytical approach and data outcomes.
The integration of these two powerful analytical techniques allows researchers to overcome the intrinsic limitations of each method when used in isolation. NMR spectroscopy, particularly ¹³C NMR, offers unparalleled detail regarding the specific location of the isotopic label within the molecular structure. However, it generally requires higher concentrations of the analyte. Conversely, mass spectrometry provides exceptional sensitivity for detecting and quantifying isotopologues (molecules that differ only in their isotopic composition) but may not always pinpoint the exact location of the label without fragmentation analysis. nih.gov
In the context of D-[2-¹³C]talose, ¹³C NMR spectroscopy would be instrumental in confirming the specific enrichment at the C2 position. The introduction of a ¹³C nucleus at a specific position in a molecule results in characteristic changes in the NMR spectrum. For D-[2-¹³C]talose, the signal corresponding to the C2 carbon would appear as a strong singlet, and its chemical shift would be recorded. Furthermore, the presence of the ¹³C label at C2 would introduce scalar couplings (J-couplings) to adjacent ¹³C nuclei (in uniformly labeled molecules) or to neighboring ¹H nuclei, which can be observed in one-dimensional (1D) and two-dimensional (2D) NMR experiments. These couplings provide definitive evidence of the isotopic labeling site.
Mass spectrometry, often coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), complements the NMR data by providing detailed information on the mass isotopomer distribution. For D-[2-¹³C]talose, the molecular ion peak in the mass spectrum would be shifted by approximately 1 Dalton compared to its unlabeled counterpart. By analyzing the relative intensities of the M+0 (unlabeled) and M+1 (singly labeled) peaks, the degree of ¹³C enrichment can be accurately quantified.
When D-[2-¹³C]talose is introduced into a biological system, it can be metabolized into various downstream products. The combination of NMR and MS is crucial for tracing the journey of the ¹³C label through metabolic pathways. For instance, if D-[2-¹³C]talose were to be metabolized via glycolysis, the ¹³C label would be incorporated into intermediates such as pyruvate (B1213749) and lactate (B86563).
Detailed Research Findings from Analogous Compounds
Studies on [1,2-¹³C₂]glucose in human leukemia T-cells have demonstrated the power of ¹³C NMR spectroscopy in elucidating metabolic pathways. The analysis of lactate, alanine, and glutamate (B1630785) isotopomers provided detailed insights into glycolysis and the pentose (B10789219) phosphate (B84403) pathway. nih.gov Similarly, 2D NMR spectroscopy has been effectively used to study the metabolism of ¹³C-labeled glucose in ex vivo organ perfusion, highlighting the activity of specific metabolic routes. nih.govresearchgate.net
The following table provides hypothetical, yet representative, data that would be expected from an integrated NMR and MS analysis of a biological sample containing D-[2-¹³C]talose and its potential metabolic product, lactate.
| Parameter | D-[2-¹³C]talose | [2-¹³C]lactate |
| ¹³C NMR Chemical Shift (ppm) | Expected shift for C2 | Expected shift for C2 |
| ¹H-¹³C Coupling Constant (Hz) | ~140-150 Hz for C2-H2 | ~130-140 Hz for C2-H2 |
| Mass Isotopomer | M+1 | M+1 |
| Mass Shift (Da) | +1.00335 | +1.00335 |
This table is illustrative and based on typical values for hexoses and lactate.
Extensive Research Yields No Documented Application of this compound in Metabolic Flux Analysis
A comprehensive review of scientific literature reveals a significant lack of evidence for the use of the chemical compound this compound as a tracer in the field of Metabolic Flux Analysis (MFA). Despite its theoretical potential as a stable isotope-labeled sugar, there are no published research findings or established methodologies detailing its application in the manner outlined for comprehensive metabolic studies.
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. A key component of many MFA studies is the use of stable isotope tracers, such as Carbon-13 (¹³C) labeled substrates. By tracking the incorporation of these isotopes into various metabolites, researchers can elucidate the activity of different metabolic pathways. Commonly used tracers include ¹³C-labeled glucose and glutamine, which are central to the primary carbon metabolism of most organisms.
However, a thorough investigation into the scientific domain for applications of D-[2-¹³C]talose in MFA has found no studies that utilize this specific compound for such purposes. The provided, detailed outline for an article on this topic, which includes sections on the fundamental principles of ¹³C-MFA, optimization of substrate feeding, analytical quantification using mass spectrometry, and computational modeling, presumes a body of research that does not appear to exist for D-[2-¹³C]talose.
Research into the metabolism of D-talose and its derivatives is limited and suggests its involvement in pathways that are outside the scope of central carbon metabolism typically investigated with ¹³C-MFA. For instance, studies on related compounds, such as 2-deoxy-2-[¹⁸F]fluoro-D-talose, indicate that it may enter the D-galactose metabolic pathway where it is phosphorylated and subsequently trapped. While this provides insight into the initial steps of talose metabolism, it does not suggest a broader distribution of its carbon backbone throughout the central metabolic network, which is a prerequisite for a useful MFA tracer. Other research has focused on the biosynthesis of deoxy sugars like dTDP-6-deoxy-L-talose in bacteria, which are specialized pathways for the creation of cell wall components.
The absence of D-[2-¹³C]talose in the MFA literature means there is no data available on:
The rationale for its use as a stable isotope tracer in metabolic research.
Protocols for its delivery to cells or organisms to achieve isotopic steady-state or non-steady-state conditions.
Established methods for detecting and quantifying the mass isotopomer distributions of metabolites derived from D-[2-¹³C]talose using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Computational models that incorporate the atom transitions of D-[2-¹³C]talose to calculate metabolic fluxes.
Given the strict requirement to focus solely on D-[2-¹³C]talose and the provided article structure, it is not possible to generate a scientifically accurate and informative article as requested. The foundational research and data necessary to populate the specified sections and subsections are not available in the current body of scientific literature. Therefore, any attempt to create such an article would be based on speculation and would not meet the standards of scientific accuracy.
Applications in Metabolic Flux Analysis Mfa Research
Investigations of Intracellular Carbon Flow in Biological Model Systems
The introduction of the ¹³C label at the specific C-2 position of the glucose-6-phosphate backbone makes D-[2-¹³C]talose a highly informative tracer for several key pathways in central carbon metabolism.
Glucose-6-phosphate (G6P) stands at a critical metabolic node, where its fate is divided between glycolysis and the Pentose (B10789219) Phosphate (B84403) Pathway (PPP). D-[2-¹³C]talose is an excellent tracer for quantifying the relative flux into these two pathways.
Glycolysis: When [2-¹³C]G6P is metabolized through glycolysis, the six-carbon molecule is cleaved into two three-carbon molecules of glyceraldehyde-3-phosphate (GAP). The label from the C-2 position of G6P is retained, ultimately ending up on the C-2 position of pyruvate (B1213749).
Pentose Phosphate Pathway: In the oxidative branch of the PPP, the C-1 carbon of G6P is removed as CO₂. Therefore, the ¹³C label at the C-2 position is conserved and becomes the C-1 carbon of the resulting five-carbon sugar, ribulose-5-phosphate. Further reactions in the non-oxidative PPP can re-scramble this label, but the distinct labeling patterns in downstream metabolites like pyruvate and lactate (B86563) allow for precise quantification of the initial split ratio between glycolysis and the PPP. glycoforum.gr.jpresearchgate.net For instance, the metabolism of [1,2-¹³C]glucose through glycolysis generates doubly labeled products, while PPP flux produces singly labeled molecules, a principle that applies analogously to the tracing of [2-¹³C]G6P derived from D-[2-¹³C]talose.
| Pathway | Metabolite | Expected Labeling Pattern | Rationale |
|---|---|---|---|
| Glycolysis | Pyruvate | [2-¹³C]Pyruvate | Direct conversion retains label position. |
| Oxidative PPP | Ribulose-5-Phosphate | [1-¹³C]Ribulose-5-Phosphate | Loss of C-1 from G6P shifts C-2 to the C-1 position. |
| Glycolysis | Lactate | [2-¹³C]Lactate | Derived from [2-¹³C]Pyruvate. |
| TCA Cycle Entry | Acetyl-CoA | [1-¹³C]Acetyl-CoA | Decarboxylation of [2-¹³C]Pyruvate removes unlabeled C-1. |
This interactive table summarizes the primary fate of the ¹³C label from D-[2-¹³C]talose after its conversion to [2-¹³C]Glucose-6-Phosphate and entry into major metabolic pathways.
The TCA cycle is the central hub of cellular respiration. The [2-¹³C]pyruvate generated from glycolysis of the tracer is converted to [1-¹³C]acetyl-CoA by the pyruvate dehydrogenase complex. When this labeled acetyl-CoA enters the TCA cycle by condensing with oxaloacetate, it produces citrate (B86180) labeled at the C-4 position in the first turn of the cycle.
As this labeled citrate is metabolized through subsequent reactions, the ¹³C label is transferred to other TCA cycle intermediates, such as α-ketoglutarate and succinate. By analyzing the mass isotopomer distributions of these intermediates and related amino acids (e.g., glutamate (B1630785) and aspartate, which are synthesized from TCA cycle precursors), researchers can determine the rate of TCA cycle activity and identify potential bottlenecks or alternative metabolic routes.
The TCA cycle is not a closed loop; its intermediates are constantly being drained for biosynthetic purposes (cataplerosis) and replenished from other pathways (anaplerosis). ¹³C-MFA using tracers like D-[2-¹³C]talose is essential for quantifying these fluxes.
For example, the carboxylation of pyruvate to form oxaloacetate is a key anaplerotic reaction. If [2-¹³C]pyruvate is used for this reaction, it will generate [2-¹³C]oxaloacetate. This introduces a different labeling pattern into the TCA cycle compared to the entry via acetyl-CoA. By deconvoluting these distinct labeling patterns in TCA cycle intermediates, the relative fluxes of anaplerotic pathways can be determined. Similarly, by tracking the flow of ¹³C from TCA intermediates into biomass precursors like amino acids, the rates of cataplerotic reactions can be quantified.
Contributions to Metabolic Engineering and Synthetic Biology Research
Metabolic engineering and synthetic biology aim to rationally design and modify microorganisms for the production of valuable biochemicals or to study cellular physiology. A critical aspect of these disciplines is the detailed understanding of metabolic fluxes and the identification of reactions that limit the production of a desired compound. Isotope tracers like D-[2-¹³C]talose are, in principle, tools that can provide this crucial information.
Identification of Metabolic Bottlenecks and Rate-Limiting Steps in Microorganisms
Despite the commercial availability of D-[2-¹³C]talose as a stable isotope-labeled product for metabolic research, a thorough review of scientific literature, including patents and academic dissertations, reveals no specific published studies where this particular compound has been used to identify metabolic bottlenecks in microorganisms. The existing body of research on MFA for bottleneck identification predominantly utilizes more common carbon sources like glucose and other sugars.
Rational Design of Genetically Engineered Organisms for Biochemical Production
The insights gained from identifying metabolic bottlenecks are instrumental in the rational design of genetically engineered organisms. Once a rate-limiting step is known, metabolic engineers can employ various strategies, such as overexpressing the gene encoding the bottleneck enzyme or engineering alternative metabolic pathways, to enhance the production of a target biochemical.
The application of D-[2-¹³C]talose in this context is contingent on its use in initial MFA studies to gather the necessary flux data. As noted in the previous section, there is currently a lack of published research demonstrating the use of D-[2-¹³C]talose for this purpose. While studies on the metabolism of related compounds, such as 2-deoxy-2-[18F]fluoro-D-talose, have shown its entry into the D-galactose metabolic pathway, and research exists on the enzymatic production of D-talose from galactose, direct application of D-[2-¹³C]talose as a tracer for the rational design of engineered organisms has not been documented in the available scientific literature.
Emerging Research Avenues and Future Perspectives for D 2 13c Talose
Innovations in Isotope Tracing Methodologies and Tracer Design
The utility of isotopic tracers like D-[2-13C]talose is profoundly enhanced by continuous innovations in analytical methodologies. The primary goal of these advancements is to increase sensitivity, resolution, and the scope of metabolic pathways that can be investigated. plos.org
Advanced Analytical Platforms: Modern metabolic research relies on a suite of powerful analytical platforms to detect and quantify isotopically labeled molecules. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are workhorse techniques for measuring the mass isotopomer distributions of metabolites. mdpi.comnih.gov Recent developments in high-resolution mass spectrometry (HRMS) have further improved the accuracy of these measurements. vanderbilt.edu Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C-NMR, offers the advantage of determining the positional distribution of isotopes within a molecule, which is crucial for resolving fluxes through converging pathways. researchgate.net
Innovations such as microfluidic capillary electrophoresis-mass spectrometry (CE-MS) are emerging as highly sensitive methods that require minimal sample volume, making it possible to analyze metabolites from a small number of cells. creative-proteomics.comvanderbilt.edu These advancements are critical for studying rare cell populations or when sample material is limited.
Strategic Tracer Design: The design of the tracer itself is a key aspect of the experimental strategy. The specific labeling position in this compound is of particular interest. D-Talose is the C-2 epimer of D-galactose, meaning they differ only in the stereochemical arrangement at the second carbon atom. oup.com By introducing the 13C label at this specific position, researchers can precisely track the metabolic fate of this carbon atom. This allows for the direct investigation of enzymes that act upon the C-2 position of talose and its downstream metabolites.
Future tracer design may involve combining this compound with other labeled molecules in multiple-tracer experiments. 13cflux.net This approach can be used to simultaneously probe different entry points into a metabolic network, providing a more comprehensive view of cellular metabolism. For instance, co-administering this compound with a uniformly labeled glucose tracer could reveal the extent to which cells can utilize rare sugars in the presence of more abundant energy sources.
| Analytical Platform | Key Advantages for 13C Tracing | Recent Innovations |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | High sensitivity and resolution for volatile derivatives of metabolites like amino acids. mdpi.com | Advanced derivatization techniques and faster chromatography. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Broad coverage of non-volatile metabolites; suitable for a wide range of compounds. nih.gov | Ultra-high-performance liquid chromatography (UHPLC) for better separation; high-resolution mass spectrometry (HRMS) for improved mass accuracy. vanderbilt.edu |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides positional isotopomer information (e.g., 13C-13C couplings); non-destructive. researchgate.net | Cryogenic probes for increased sensitivity; multi-dimensional NMR techniques (e.g., 2D HSQC, 3D TOCSY-HSQC). frontiersin.org |
| Capillary Electrophoresis-Mass Spectrometry (CE-MS) | Requires very small sample volumes; excellent for analyzing charged metabolites. vanderbilt.edu | Microfluidic chip-based systems (e.g., ZipChip CE) for enhanced speed and reproducibility. creative-proteomics.comvanderbilt.edu |
Synergistic Integration of 13C-MFA with Multi-Omics Data (e.g., Transcriptomics, Proteomics, Metabolomics)
Metabolic flux analysis (MFA) using tracers like this compound provides a quantitative measure of the activity of metabolic pathways. omicstutorials.com However, it does not, on its own, reveal the underlying regulatory mechanisms. To achieve a more holistic understanding of cellular function, it is becoming increasingly common to integrate flux data with other "omics" datasets, such as transcriptomics, proteomics, and untraced metabolomics. creative-proteomics.com
This synergistic approach allows researchers to correlate changes in metabolic fluxes with changes in gene expression (transcriptomics), protein abundance (proteomics), and metabolite concentrations (metabolomics). vanderbilt.edu For example, an observed increase in the flux through a specific talose-metabolizing pathway, as measured by this compound tracing, could be correlated with the upregulation of the genes and proteins corresponding to the enzymes in that pathway.
Computational pipelines, such as INTEGRATE, have been developed to facilitate this multi-omics integration. plos.orgbiorxiv.orgcbirt.net These tools use genome-scale metabolic models (GEMs) as a scaffold to map different data types onto a unified network. mdpi.com By integrating transcriptomics data, for instance, it's possible to generate condition-specific models that can predict metabolic fluxes. mdpi.com These predictions can then be validated and refined using experimental flux data from 13C-MFA.
The integration of this compound flux data with multi-omics information could be particularly powerful for:
Identifying Novel Gene Functions: Discovering genes of unknown function that are co-regulated with talose metabolism.
Elucidating Regulatory Networks: Understanding how signaling pathways and transcription factors control the expression of enzymes involved in rare sugar metabolism.
Characterizing Disease States: Identifying how metabolic reprogramming in diseases like cancer affects not just central carbon metabolism but also the processing of less common nutrients. omicstutorials.com
Development of Advanced Computational Tools for Comprehensive Metabolic Systems Analysis
The analysis of data from 13C tracing experiments is computationally intensive, requiring specialized software to estimate metabolic fluxes from raw analytical data. nih.gov The development of advanced computational tools is therefore a critical component of progress in the field. These tools are used for several key steps in a 13C-MFA workflow: experimental design, data processing, flux estimation, and statistical analysis. 13cflux.net
A variety of software packages are available, each with its own strengths and underlying algorithms. For example, 13CFLUX2 is a high-performance suite designed for large-scale and high-throughput applications, supporting complex models and offering scalability for multicore systems. oup.comMETRAN is based on the Elementary Metabolite Units (EMU) framework, which provides an efficient way to model isotopic distributions. mit.edu Other tools like OpenMebius , INCA , and WUFlux offer user-friendly interfaces and functionalities tailored to specific types of analyses or organisms. mdpi.comshimadzu.comgithub.io
The general workflow for these tools involves:
Model Input: Defining the metabolic network, including all relevant reactions and atom mappings.
Data Input: Providing the isotopic labeling patterns of measured metabolites (e.g., from GC-MS or LC-MS) and other constraints like substrate uptake rates.
Flux Calculation: Using optimization algorithms to find the set of fluxes that best explains the experimental data.
Statistical Evaluation: Performing goodness-of-fit tests and calculating confidence intervals for the estimated fluxes to assess the reliability of the results.
For a tracer like this compound, these computational tools would be essential for calculating the flux through specific enzymatic steps. The software would take the measured mass isotopomer distribution of talose-derived metabolites and, based on the defined metabolic network, determine the rate at which the 13C label from the C-2 position is incorporated into various downstream products.
| Computational Tool | Primary Function | Key Features |
|---|---|---|
| 13CFLUX2 | High-performance 13C-MFA | Supports large-scale models, multicore processing, and has its own modeling language (FluxML). oup.com |
| METRAN | 13C-MFA based on EMU framework | Efficient calculation of isotopic distributions, used for experiment design and statistical analysis. mit.edu |
| INCA (Isotopomer Network Compartmental Analysis) | Isotopically non-stationary MFA | Can analyze data from experiments that have not reached isotopic steady state; can also estimate metabolite pool sizes. vanderbilt.edugithub.io |
| OpenMebius | Open-source software for 13C-MFA | Includes functionalities for creating metabolic models and correcting for natural isotope abundance. shimadzu.com |
| WUFlux | 13C-MFA for bacterial metabolism | Provides metabolic network templates for different prokaryotic species and can directly process raw mass spectrometry data. github.io |
Expanding the Scope of this compound Application in Non-Clinical Biological Discovery and Mechanistic Disease Modeling Research
While much of 13C-MFA has focused on central carbon metabolism using tracers like glucose, the application of rarer labeled sugars like this compound opens up new avenues for research.
Non-Clinical Biological Discovery: D-talose is an "unnatural" monosaccharide, meaning it is not commonly found in large quantities in most organisms. oup.com However, the ability of cells to metabolize such sugars is of significant biological interest. Using this compound can help answer fundamental questions, such as:
What are the specific enzymatic pathways responsible for talose catabolism in different organisms?
Can talose be converted into other key metabolic intermediates, and if so, through which reactions?
To what extent can microorganisms or cultured cells utilize talose as a carbon source for growth or for the synthesis of biomass components like amino acids and nucleotides?
Can talose be incorporated into glycoproteins or other glycoconjugates, and what is the functional consequence of such incorporation?
For example, studies using labeled trehalose (B1683222) (another sugar) have been instrumental in mapping its metabolic pathways in pathogens like Mycobacterium tuberculosis, offering new targets for drug development. nih.gov Similarly, this compound could be used to probe the metabolism of rare sugars in various microorganisms, potentially revealing novel enzymatic functions or metabolic capabilities.
Mechanistic Disease Modeling Research: Altered carbohydrate metabolism is a hallmark of many diseases, including cancer and inborn errors of metabolism. omicstutorials.com While the Warburg effect (aerobic glycolysis) is a well-known feature of cancer, other alterations in glucose and nutrient utilization are also prevalent. omicstutorials.com The ability of cancer cells to utilize alternative nutrients is a key aspect of their metabolic flexibility.
This compound could be used in pre-clinical cancer models to investigate the capacity of tumors to metabolize rare sugars. This could be particularly relevant in the context of nutrient-deprived tumor microenvironments where cancer cells may scavenge for any available carbon source. Furthermore, by analogy to the use of other labeled sugars in medical imaging—for instance, the development of 2-[18F]fluoro-2-deoxy-d-galactose for PET imaging of hepatocellular carcinoma—this compound could serve as a probe in magnetic resonance spectroscopy (MRS)-based studies to non-invasively monitor the metabolic activity of specific pathways in disease models. nih.gov
| Research Area | Potential Research Question Addressable with this compound | Expected Outcome |
|---|---|---|
| Microbial Metabolism | Can engineered microbes utilize D-talose for the production of biofuels or specialty chemicals? | Quantification of carbon flux from talose to desired products, identifying metabolic bottlenecks. |
| Glycobiology | Is D-talose incorporated into the glycan structures of mammalian cells, and does this alter protein function? | Detection of 13C-labeled glycans, providing insights into promiscuous glycosyltransferase activity. |
| Cancer Biology | Do cancer cells under glucose restriction upregulate pathways for metabolizing rare sugars like D-talose? | Measurement of flux through talose-specific pathways, revealing metabolic adaptations of tumors. |
| Inborn Errors of Metabolism | How does a genetic defect in a galactose metabolic enzyme affect the processing of its epimer, talose? | Tracing the fate of this compound to identify pathway blockages or alternative metabolic routes. |
Q & A
Q. What are the primary applications of D-[2-13C]talose in metabolic research?
this compound is used to trace carbon flux in metabolic pathways, particularly in studies investigating carbohydrate metabolism and isomer-specific enzymatic activity. By tracking the 13C label, researchers can map metabolic networks, quantify pathway contributions, and identify rate-limiting steps. Methodologies include isotopic labeling experiments followed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) to analyze mass isotopomer distributions (MIDs) in metabolites .
Q. How should this compound be incorporated into cell culture experiments to ensure reliable isotopic tracing?
To minimize unlabeled biomass interference, sub-culture cells at least twice in medium containing this compound. Use mid-exponential phase cells for inoculation, and collect samples at defined growth phases (e.g., OD600 = 0.6 and 1.2) to capture dynamic metabolic states. Ensure isotopic purity (>99 atom% 13C) and validate labeling efficiency via GC-MS or LC-MS .
Q. What analytical techniques are recommended for detecting 13C incorporation from this compound?
Gas chromatography-mass spectrometry (GC-MS) is standard for analyzing proteinogenic amino acids' MIDs. For intact metabolite analysis, liquid chromatography (LC)-MS or 13C-NMR provides structural resolution. Correct raw data for natural isotope abundance using software like IsoCor or OpenMx .
Advanced Research Questions
Q. How can researchers resolve discrepancies in metabolic flux data obtained using this compound under varying experimental conditions?
Contradictions may arise from differences in growth phases, substrate uptake rates, or isotopic dilution. Normalize MIDs to cell-specific substrate uptake rates (e.g., mmol/gDCW/h) and cross-validate with parallel labeling experiments (e.g., [1,2-13C]glycerol). Use computational tools like 13C-FLUX or INCA for network-wide flux balancing .
Q. What strategies optimize the use of this compound in mixotrophic systems with competing carbon sources (e.g., CO2)?
Design experiments with dual isotopic labels (e.g., this compound + 13CO2) to distinguish heterotrophic vs. autotrophic contributions. Apply isotopically non-stationary metabolic flux analysis (INST-MFA) to account for dynamic label incorporation. Monitor MID convergence at multiple timepoints .
Q. How should researchers address isotopic dilution in slow-growing microbial systems using this compound?
Increase sub-culturing frequency (≥3 cycles) to deplete unlabeled biomass. Use chemostat cultures to maintain steady-state growth and validate isotopic steady-state via time-series MID measurements. Adjust substrate concentrations to match organism-specific uptake kinetics .
Q. What statistical methods are critical for interpreting 13C labeling data from this compound experiments?
Apply principal component analysis (PCA) to identify outliers in MID datasets. Use bootstrapping or Monte Carlo simulations to quantify flux uncertainties. Report confidence intervals for flux values and validate model fits using χ² tests .
Methodological Best Practices
How to design a robust research question involving this compound?
Align with the FINER criteria: Ensure feasibility (e.g., isotopic availability), novelty (e.g., unexplored pathways), and relevance (e.g., metabolic engineering applications). Example: "Does this compound preferentially enter the Leloir pathway in E. coli under oxidative stress?" .
Q. What are common pitfalls in experimental design with this compound?
Q. How to integrate this compound data with multi-omics datasets?
Combine fluxomics with transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to correlate enzyme expression with pathway activity. Use pathway enrichment tools (e.g., KEGG Mapper) and cross-reference with isotopic tracing results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
